4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfoxide
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Description
The compound “4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfoxide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The thiadiazole ring is substituted with a 2,4-dichlorophenyl group and a 4-methylphenyl sulfoxide group .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The thiadiazole ring might undergo reactions typical for heterocycles, and the sulfoxide group might be involved in oxidation or reduction reactions .Scientific Research Applications
- Process Improvement : Continuous flow microreactors enhance the nitration process, resulting in higher yields (up to 97%) compared to traditional batch reactors. These microreactors optimize reaction conditions, such as temperature and residence time .
- Advantages : Suzuki–Miyaura coupling is mild, functional group tolerant, and environmentally benign. It facilitates the formation of carbon–carbon bonds, crucial in organic synthesis .
Herbicide Synthesis
Carbon–Carbon Bond Formation
Antileishmanial and Antimalarial Activities
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-5-(4-methylphenyl)sulfinylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS2/c1-9-2-5-11(6-3-9)22(20)15-14(18-19-21-15)12-7-4-10(16)8-13(12)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSYGANMWRUCPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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